1-Methylcyclohexanol
Overview
Description
1-Methylcyclohexanol is a compound that belongs to the class of organic compounds known as cyclohexanols, which are alcohols featuring a cyclohexane ring bearing a hydroxyl group. The presence of the methyl group on the cyclohexane ring can influence the compound's physical and chemical properties, as well as its reactivity and conformational preferences.
Synthesis Analysis
The synthesis of related cyclohexane derivatives has been explored in various studies. For instance, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was described, confirming the molecular structure through NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography . Another study focused on the synthesis of 2-allyl-1-methylenecyclohexane, which underwent polymerization to produce poly[1,8-methylene[4.3.0]bicyclononane] .
Molecular Structure Analysis
The molecular structure of 1-methylcyclohexanol itself is not directly discussed in the provided papers. However, the molecular structure of 1-methyl-1-silacyclohexane, a silicon-containing analog, was determined by gas electron diffraction and supported by quantum chemical calculations . The conformational preference of the methyl group in this analog was found to favor the equatorial position, which could suggest similar steric considerations for 1-methylcyclohexanol.
Chemical Reactions Analysis
The reactivity of cyclohexane derivatives has been studied extensively. For example, the 1-methylcyclopentyl cation, a related species, was formed by various reactions, including the protonation of 1-methylcyclopentene and hydride abstraction from methylcyclopentane . The epoxide rearrangement of 1-methylcyclohexene oxide over solid acids and bases yielded several products, including 1-methylcyclohexanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives can be influenced by their molecular structure. The conformational properties of 1-methyl-1-silacyclohexane were studied, revealing the energy differences between axial and equatorial forms . The metabolism of various isomeric methylcyclohexanols in rabbits was investigated, showing that they are mainly excreted as glucuronides of the more stable forms of the alcohols . Additionally, the chemical shifts in methylcyclohexane were determined to understand the effect of a methyl group on the chemical shifts of protons in the cyclohexane ring .
Relevant Case Studies
Case studies involving the metabolism of methylcyclohexanol isomers in rabbits provided insights into the stereochemical aspects of their excretion as glucuronides . The synthesis and polymerization of 2-allyl-1-methylenecyclohexane offered a case study in the field of polymer chemistry, demonstrating the potential of cyclohexane derivatives in material science .
Scientific Research Applications
Thermodynamic Properties and Phase Transitions
1-Methylcyclohexanol has been extensively studied for its thermodynamic properties and phase transitions. Research by Kabo et al. (1998) detailed comprehensive investigations into its heat capacities and enthalpies of transitions in the condensed state between 5 and 320 K. This study contributes to a deeper understanding of the substance's physical properties, which can be crucial in various scientific and industrial applications (Kabo et al., 1998).
Reaction Mechanisms and Catalysis
The reaction of 1-methylcyclohexene oxide over solid acids and bases, resulting in various products, was investigated by Arata et al. (1975). This research provides insight into the catalytic processes involving 1-methylcyclohexanol and its derivatives, potentially informing industrial and laboratory synthetic methods (Arata et al., 1975).
Chemical Education and Experimental Studies
In chemical education, the acid-catalyzed dehydration of isomeric 2-methylcyclohexanol mixtures has been used as an introduction to organic laboratory research (Cawley & Linder, 1997). This experiment helps students understand reaction kinetics and regiochemistry, demonstrating the educational applications of 1-methylcyclohexanol (Cawley & Linder, 1997).
Gas Phase Reactions and Spectroscopy
The thermal decomposition of 1-methylcyclohexanol, studied by Garnett et al. (1976), focused on its behavior in high temperatures, contributing to the understanding of its stability and reactivity under extreme conditions. This research is crucial for applications that involve high-temperature processes (Garnett et al., 1976).
Structural Information from Spectroscopy
Lutz & Maas (1979) provided structural information on 1-methylcyclohexanol through OH-stretching bands investigations. This research contributes to the understanding of molecular structure and bonding in 1-methylcyclohexanol, which can be vital for its application in material science and molecular engineering (Lutz & Maas, 1979).
Organic Synthesis and Chemistry
The research by Nonaka et al. (1977) on the electrolytic reduction of 2-methylcyclohexanone to 2-methylcyclohexanol highlights the significance of 1-methylcyclohexanol in organic synthesis and electrochemical reactions. Understanding these reactions can assist in developing new synthetic pathways and methods in organic chemistry (Nonaka et al., 1977).
Mechanism of Action
Target of Action
1-Methylcyclohexanol is a tertiary alcohol
Mode of Action
One known reaction involving this compound is its dehydration to form alkenes in the presence of a strong acid, such as sulfuric acid . This reaction involves the formation of an alkyloxonium ion, which acts as a good leaving group, leading to the formation of a carbocation. The deprotonated acid then reacts with the hydrogen adjacent to the carbocation to form a double bond .
Result of Action
Exposure to this compound may result in symptoms such as headache, dizziness, tiredness, nausea, and vomiting . It is also classified as a skin irritant and can cause eye irritation .
Action Environment
The action of 1-Methylcyclohexanol can be influenced by various environmental factors. For instance, the dehydration reaction it undergoes is temperature-dependent, with higher temperatures favoring the formation of alkenes . Furthermore, its physical properties, such as its boiling point of 428.2 K and density of 0.919 g/mL at 25 °C , can also be affected by environmental conditions such as temperature and pressure.
Safety and Hazards
properties
IUPAC Name |
1-methylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(8)5-3-2-4-6-7/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBOTOBFGSVRMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Record name | 1-METHYLCYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207739 | |
Record name | 1-Methylcyclohexanol | |
Source | EPA DSSTox | |
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Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, WHITE SOLID OR CLEAR COLOURLESS LIQUID. | |
Record name | 1-Methylcyclohexanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059693 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 1-METHYLCYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Boiling Point |
155 °C | |
Record name | 1-METHYLCYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
67 °C | |
Record name | 1-METHYLCYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
Relative density (water = 1): 0.92 | |
Record name | 1-METHYLCYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
1-Methylcyclohexanol | |
CAS RN |
590-67-0 | |
Record name | 1-Methylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Methylcyclohexanol | |
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Record name | 1-METHYLCYCLOHEXANOL | |
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Record name | 1-Methylcyclohexanol | |
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Record name | 1-methylcyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.809 | |
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Record name | 1-METHYLCYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |
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Melting Point |
25 °C | |
Record name | 1-METHYLCYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-methylcyclohexanol?
A1: 1-Methylcyclohexanol has the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol.
Q2: Are there any characteristic spectroscopic features of 1-methylcyclohexanol?
A2: Yes, the 13C NMR spectra of substituted 1-methylcyclohexanols have been studied []. Additionally, the conformational analysis of 1-methylcyclohexanol has been investigated using NMR spectroscopy [].
Q3: Is 1-methylcyclohexanol stable under acidic conditions?
A3: 1-Methylcyclohexanol can undergo dehydration under acidic conditions. Studies have shown that heating 1-methylcyclohexanol in acidified deuterium oxide leads to dehydration, producing isobutylene [].
Q4: Can 1-methylcyclohexanol be used as a starting material in organic synthesis?
A4: Yes, 1-methylcyclohexanol can be utilized as a starting material for various reactions. For example, it can undergo C-acetylation when treated with HOAc-Ac₂O-HClO₄, yielding both exocyclic and endocyclic acetylation products [].
Q5: Can 1-methylcyclohexanol form clathrate hydrates?
A5: Yes, 1-methylcyclohexanol can form a methane structure-H hydrate, demonstrating its ability to act as a guest molecule in clathrate formation [].
Q6: Have there been any computational studies on the conformational behavior of 1-methylcyclohexanol?
A6: Yes, molecular modeling combined with 13C and DEPT NMR spectroscopy has been used to examine the dehydration of 1-methylcyclohexanol [].
Q7: How do structural modifications on the cyclohexane ring of 1-methylcyclohexanol impact its reactivity?
A7: Introducing substituents on the cyclohexane ring, such as a tert-butyl group at the 4-position, can influence the reactivity of 1-methylcyclohexanol derivatives. This has been observed in acid-catalyzed cyclization reactions [].
Q8: Are there any known stable forms of 1-methylcyclohexanol?
A8: Yes, trans-4-tert-Butyl-1-methylcyclohexanol can form a stable hemihydrate, with a crystal structure determined by X-ray diffraction [].
Q9: What analytical techniques have been employed to characterize and quantify 1-methylcyclohexanol?
A9: Gas chromatography-mass spectrometry (GC/MS) has been used to identify and quantify 1-methylcyclohexanol in wastewater samples from refineries [].
Q10: Is there any information on the environmental impact of 1-methylcyclohexanol?
A10: While specific information on the environmental impact of 1-methylcyclohexanol might be limited within the provided research, its presence in refinery wastewater [] highlights the importance of understanding its potential environmental fate and effects.
Q11: Has the solubility of 1-methylcyclohexanol been studied in different solvent systems?
A11: Yes, the liquid-liquid equilibrium data for the ternary system (water + tetrahydrofuran + 1-methylcyclohexanol) has been investigated at 293.16 K and 101.325 kPa [].
Q12: What are some historical milestones in the research of 1-methylcyclohexanol and related compounds?
A12: Early research in the 1950s and 1960s focused on understanding the conformational properties of 1-methylcyclohexanol and its derivatives [, , ]. This laid the groundwork for exploring their reactivity and applications in various chemical reactions.
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